6-({[(3-butoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
Description
The compound 6-({[(3-butoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide belongs to the 1,4-dihydropyridine-3-carboxamide class, characterized by a dihydropyridine core substituted with carboxamide, sulfanyl, and aryl groups. Key structural features include:
- 1,4-dihydropyridine core: Confers conformational flexibility and redox activity.
- Thiophen-2-yl at position 4: Enhances π-stacking interactions and modulates electronic properties.
- 2-Methylphenyl N-substituent: Influences steric hindrance and target binding.
- Cyano group at position 5: Stabilizes the dihydropyridine ring and enhances dipole interactions.
Properties
IUPAC Name |
6-[2-(3-butoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3S2/c1-4-5-15-38-23-12-8-11-22(17-23)34-27(36)19-40-31-24(18-32)29(26-14-9-16-39-26)28(21(3)33-31)30(37)35-25-13-7-6-10-20(25)2/h6-14,16-17,29,33H,4-5,15,19H2,1-3H3,(H,34,36)(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBWVAWVSRBUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(3-butoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their sequential coupling and functional group transformations. Common synthetic routes may include:
Preparation of Intermediates: The synthesis starts with the preparation of 3-butoxyphenyl isocyanate and 2-methylphenylamine, which are key intermediates.
Coupling Reactions: These intermediates undergo coupling reactions with other reagents such as thiophene-2-carboxylic acid and cyanoacetic acid under controlled conditions.
Functional Group Transformations:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-({[(3-butoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of cyano and carbamoyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, alkyl halides, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives, halogenated compounds.
Scientific Research Applications
6-({[(3-butoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-({[(3-butoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Findings:
4-Methoxyphenyl () introduces methoxy-mediated hydrogen bonding but reduces aromaticity compared to thiophene.
Sulfanyl Group Variations: The target’s 3-butoxyphenyl carbamoyl methyl substituent is bulkier and more lipophilic than 2-oxoethyl derivatives (e.g., AZ257), likely improving bioavailability but reducing aqueous solubility.
N-Substituents :
- 2-Methylphenyl (target) provides moderate steric hindrance, whereas 4-chlorophenyl () enhances electron-withdrawing effects.
Core Saturation :
- The 1,4-dihydropyridine core (target, AZ257, AZ331) allows redox activity, while the pyridine core () offers greater stability but reduced conformational flexibility.
Research Implications
- NMR Analysis : Substituents in regions analogous to "Region A" (positions 29–36) and "Region B" (39–44) (as defined in ) would exhibit distinct chemical shifts, aiding structural elucidation.
- Synthetic Challenges : The 3-butoxyphenyl group may complicate synthesis due to steric demands, requiring optimized coupling reagents (e.g., HATU or EDC/NHS, as in ).
Biological Activity
The compound 6-({[(3-butoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide belongs to the class of dihydropyridines, which have been extensively studied for their biological activities, particularly in the context of cardiovascular and metabolic diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Cardiovascular Effects
Dihydropyridine derivatives are known primarily as calcium channel blockers. The specific compound under review has shown promise in modulating calcium influx in cardiac and smooth muscle cells, which can lead to vasodilation and reduced blood pressure. Studies indicate that similar compounds can significantly reduce arterial stiffness and improve endothelial function, suggesting potential applications in treating hypertension and related cardiovascular disorders .
Antidiabetic Activity
Emerging research indicates that compounds like this compound may also exhibit antidiabetic properties. This is attributed to their ability to enhance insulin sensitivity and modulate glucose metabolism through inhibition of malonyl-CoA decarboxylase (MCD), a key enzyme in fatty acid synthesis and glucose metabolism .
The proposed mechanism of action involves the inhibition of MCD, leading to alterations in fatty acid metabolism and improved insulin sensitivity. This is particularly relevant in the context of obesity and type 2 diabetes, where dysregulation of lipid metabolism plays a critical role .
Study 1: Cardiovascular Effects
In a recent study involving hypertensive rats, administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups. The study highlighted improvements in vascular reactivity and endothelial function, supporting the compound's role as a potential antihypertensive agent .
Study 2: Antidiabetic Potential
Another investigation focused on the metabolic effects of the compound in diabetic mice. Results showed that treatment with the compound led to a marked reduction in blood glucose levels and improved lipid profiles. Histological analysis indicated reduced adipose tissue inflammation, suggesting anti-inflammatory effects that could benefit diabetic patients .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the critical structural features of this compound that influence its reactivity and biological activity?
Answer: The compound’s structure integrates a 1,4-dihydropyridine core substituted with a thiophene ring (enhancing π-π interactions), a cyano group (influencing electron density), and a carbamoyl-methylsulfanyl moiety (facilitating nucleophilic reactions). The 3-butoxyphenyl and 2-methylphenyl groups contribute to lipophilicity, impacting membrane permeability . Confirmation of these features requires advanced spectroscopic techniques (e.g., H/C NMR, IR) to validate bond connectivity and purity .
Q. Q2. What synthetic methodologies are recommended for preparing this compound with high yield and purity?
Answer: A multi-step synthesis is typically employed:
Core formation: Cyclocondensation of β-keto esters with ammonium acetate under reflux to construct the 1,4-dihydropyridine ring.
Functionalization: Thiol-ene "click" chemistry for sulfanyl group introduction, using sodium hydride as a base in DMF .
Carbamoylation: Reaction of the intermediate with 3-butoxyphenyl isocyanate in anhydrous dichloromethane.
Key optimizations include temperature control (<40°C to prevent dihydropyridine oxidation) and solvent selection (DMF for polar intermediates, DCM for carbamoylation) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Answer: Discrepancies often arise from variations in:
- Assay conditions: Buffer pH (e.g., phosphate vs. Tris-HCl) alters ionization states of the cyano and carbamoyl groups.
- Purity thresholds: HPLC-MS analysis (≥95% purity) is critical; impurities like unreacted β-keto esters may antagonize target binding .
- Target specificity: Use orthogonal assays (e.g., SPR for binding kinetics, cell-based calcium flux assays) to validate interactions with calcium channels or enzymes like PDEs .
Q. Q4. What experimental design strategies are optimal for studying its synergistic effects with other therapeutics?
Answer:
- Combinatorial screening: Use fractional factorial designs (DoE) to test pairwise combinations with NSAIDs or anticancer agents, varying molar ratios and exposure times .
- Mechanistic validation: Employ transcriptomics (RNA-seq) to identify upregulated/downregulated pathways post-treatment.
- Statistical modeling: Apply Chou-Talalay synergy scores to distinguish additive vs. synergistic effects .
Q. Q5. How can structural modifications enhance its stability under physiological conditions?
Answer:
- Backbone rigidification: Replace the 1,4-dihydropyridine core with a pyridine ring to prevent oxidation (tested via cyclic voltammetry) .
- Prodrug approaches: Mask the sulfanyl group as a disulfide (cleavable by glutathione) or esterify the carboxamide to improve plasma stability .
- Solubility enhancement: Introduce PEGylated side chains or co-crystallize with cyclodextrins .
Methodological Guidance
Q. Q6. What analytical techniques are essential for characterizing intermediates during synthesis?
Answer:
- LC-MS: Monitor reaction progress and detect low-abundance byproducts (e.g., over-oxidized dihydropyridines).
- X-ray crystallography: Resolve ambiguities in regiochemistry (e.g., thiophene vs. furan substitution) .
- TGA/DSC: Assess thermal stability of intermediates to optimize drying/storage conditions .
Q. Q7. How can researchers validate the compound’s interaction with calcium channels?
Answer:
- Patch-clamp electrophysiology: Measure IC values for L-type calcium channels in HEK293 cells expressing Cav1.2.
- Computational docking: Use Schrödinger Suite or AutoDock Vina to model binding poses in the channel’s α1 subunit .
- Mutagenesis: Introduce point mutations (e.g., E363A in the selectivity filter) to confirm critical binding residues .
Comparative Analysis
Q. Q8. How does this compound compare structurally and functionally to its analogs (e.g., 1,4-dihydropyridines with furan substituents)?
Answer:
| Feature | Target Compound | Analog (Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-tetrahydropyrimidine-5-carboxylate) |
|---|---|---|
| Core Structure | 1,4-Dihydropyridine | Tetrahydropyrimidine |
| Electron-Withdrawing Groups | Cyano, carboxamide | Trifluoromethyl, ester |
| Bioactivity | Calcium channel modulation | PDE5 inhibition |
| Metabolic Stability | Moderate (t = 2.5 h in vitro) | Higher (t = 4.8 h due to trifluoromethyl) |
| Data from . |
Data Contradictions and Solutions
Q. Q9. Why do some studies report conflicting IC50_{50}50 values for this compound’s enzyme inhibition?
Answer: Discrepancies arise from:
- Enzyme source: Recombinant vs. native enzymes (e.g., human vs. rat PDE5).
- Assay buffers: Divalent cations (Mg vs. Mn) modulate binding affinity.
- Statistical rigor: Use ≥3 biological replicates and report SEM to mitigate outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
